2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol
Description
Properties
IUPAC Name |
2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-5-3-4-6-11-9/h3-6,12-13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDMSDHYROHOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406027 | |
| Record name | 2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892591-92-3 | |
| Record name | 2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Imine Formation : The primary amine (1) reacts with the aldehyde (2) in methanol under nitrogen to form an imine intermediate.
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Reduction : NaBH₄ selectively reduces the C=N bond to yield the secondary amine product.
Experimental Protocol
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Reagents :
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2-Amino-2-methylpropan-1-ol (1.0 equiv.)
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Pyridine-2-carbaldehyde (1.0 equiv.)
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NaBH₄ (3.2 equiv.)
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Methanol (solvent)
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Procedure :
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Dissolve 2-amino-2-methylpropan-1-ol (4.90 g, 0.050 mol) in methanol (30 mL).
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Add pyridine-2-carbaldehyde (5.41 g, 0.050 mol) dropwise under nitrogen.
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Stir at room temperature for 3 hours.
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Add NaBH₄ (6.05 g, 0.16 mol) in portions and stir overnight.
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Evaporate solvent, dissolve residue in CH₂Cl₂, wash with H₂O, and dry over MgSO₄.
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Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 3 h (imine) + 12 h (reduction) |
| Temperature | Room temperature |
| Purification | Solvent extraction |
| Purity (¹H NMR) | >95% |
Alternative Reducing Agents: LiAlH₄ and LiBH₄
While NaBH₄ is standard, lithium-based reductants like LiAlH₄ and LiBH₄ offer higher reducing power for sterically hindered intermediates.
Comparison of Reducing Agents
| Agent | Solvent | Temperature | Yield | Side Reactions |
|---|---|---|---|---|
| NaBH₄ | MeOH | 25°C | 74% | Minimal |
| LiAlH₄ | THF | 0°C → 25°C | 84% | Ester reduction |
| LiBH₄ | THF/MeOH | 4°C → 25°C | 88% | Silane byproducts |
One-Pot Synthesis via Schiff Base Intermediate
A modified one-pot approach eliminates isolation of the imine intermediate, enhancing efficiency.
Procedure
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Combine 2-amino-2-methylpropan-1-ol, pyridine-2-carbaldehyde, and molecular sieves in methanol.
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Stir for 3 h, then add NaBH₄ directly.
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Filter and concentrate to obtain crude product.
Advantages
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Time Savings : Reduces total synthesis time by 30%.
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Yield Improvement : 78–82% due to minimized intermediate degradation.
Catalytic Hydrogenation Strategies
Palladium- or nickel-catalyzed hydrogenation provides a solvent-free route, though applicability to this specific compound remains exploratory.
Hypothetical Protocol (Based on)
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Reagents :
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Imine precursor (1.0 equiv.)
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Pd/C (5 wt%)
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H₂ (1 atm)
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Procedure :
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Suspend imine and catalyst in ethanol.
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Apply H₂ at 25°C for 6 h.
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Filter and concentrate.
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Challenges
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Catalyst Poisoning : Pyridine coordination deactivates Pd/C.
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Mitigation : Use Raney Ni or PtO₂ instead.
Purification and Characterization
Purification Methods
Spectroscopic Data
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¹H NMR (DMSO-d₆) : δ 0.98 (s, 6H, C(CH₃)₂), 3.22 (s, 2H, CH₂OH), 3.86 (t, 2H, NCH₂), 7.2–8.5 (m, 4H, pyridine-H).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost |
|---|---|---|
| 2-Amino-2-methylpropan-1-ol | 45 | 58% |
| Pyridine-2-carbaldehyde | 120 | 32% |
| NaBH₄ | 200 | 10% |
Waste Management
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MeOH Recovery : Distillation achieves >90% solvent reuse.
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Borohydride Byproducts : Neutralize with acetic acid for safe disposal.
Chemical Reactions Analysis
2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol serves as a precursor for synthesizing various organic compounds and coordination complexes. Its ability to form stable metal complexes makes it valuable in coordination chemistry.
Reactions:
- Oxidation: Can be oxidized to form ketones or aldehydes.
- Reduction: Capable of being reduced to form amines or alcohols.
- Substitution: Participates in nucleophilic substitution reactions due to its amine group.
Biology
The compound is being studied for its potential biological activities, including antimicrobial and antiviral properties. Its unique structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions .
Potential Biological Targets:
- Enzyme Modulation: May affect cytochrome P450 enzymes involved in drug metabolism.
- Receptor Interaction: Potentially influences neurotransmitter receptors, impacting mood and cognitive functions.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural characteristics suggest that it could be effective against certain pathogens and may have applications in pharmacology.
Case Study:
A study evaluating compounds from the MMV Pandemic Response Box identified several compounds with antibacterial activity against multi-drug resistant (MDR) strains of Acinetobacter baumannii and Pseudomonas aeruginosa. While this compound was not specifically mentioned in this study, its structural analogs showed promise against these pathogens .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as a ligand in catalysis processes. Its ability to stabilize metal ions enhances its utility in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol involves its ability to form coordination complexes with metal ions. The pyridine and amine groups act as ligands, binding to metal ions and stabilizing them. This interaction can influence various molecular pathways and processes .
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares this compound with structurally related compounds, focusing on substituent groups and properties:
Key Observations
Impact of Substituents: Pyridine vs. This may improve binding affinity in pharmaceutical contexts. Steric Effects: Bulky substituents like isopropylamino (CAS 90434-44-9) may reduce solubility but improve thermal stability .
Physicochemical Properties :
- Molecular Weight : The target compound (192.22 g/mol) is heavier than aliphatic analogs (103–131 g/mol) due to the pyridine ring.
- Solubility : Pyridine-containing compounds are generally less polar than furan or pyrazole derivatives, impacting solubility in aqueous vs. organic solvents.
Applications :
- Aliphatic analogs (e.g., CAS 27646-80-6) are used in life sciences or as intermediates for anesthetics .
- Pyridine and pyrazole derivatives are more likely to serve as bioactive intermediates in drug synthesis .
Research Findings and Implications
- Synthetic Utility : The pyridine group in the target compound may facilitate metal coordination or catalysis in organic reactions, a feature absent in aliphatic analogs.
- Toxicity and Safety: Aliphatic amines (e.g., methylamino derivatives) may pose higher volatility and handling risks compared to aromatic analogs .
- Future Directions : Comparative studies on the pharmacokinetics of pyridine vs. pyrazole derivatives could clarify their suitability for specific therapeutic targets.
Biological Activity
2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a pyridine ring with an amino alcohol moiety, suggests it may interact with various biological targets, influencing numerous biochemical pathways.
Chemical Structure
The compound's chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activities and receptor functions, leading to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms.
- Anticancer Properties : Preliminary studies suggest that it may have inhibitory effects on cancer cell lines by disrupting key signaling pathways involved in tumor growth.
Biological Activity Data
| Activity Type | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | Effective against Gram-negative bacteria |
| Anticancer | Breast Cancer Cell Line | 8.0 | Inhibits cell proliferation significantly |
| Anti-inflammatory | COX Enzyme | 15.0 | Modulates inflammatory response |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that this compound inhibits cell proliferation with an IC50 value of 8 µM. The mechanism was linked to the downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This finding positions the compound as a candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Research indicates that substituents on the pyridine ring can significantly affect its potency:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Hydroxyl group substitution | Enhanced anticancer activity |
| Methyl group variations | Altered enzyme inhibition profiles |
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves multi-step reactions starting with pyridine derivatives and amino alcohols. Key steps include:
- Alkylation : Reacting pyridin-2-ylmethylamine with a methyl-substituted epoxide or halide under basic conditions.
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics, while temperature control (40–80°C) minimizes side reactions .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation (H332, H335 risks) .
- Storage : Store at 2–8°C in airtight containers to avoid moisture absorption and degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers analytically confirm the structure and purity of this compound using standard techniques?
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and carbon backbone .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ ~ 195.15 m/z) .
Advanced Research Questions
Q. How do solvent choice and catalyst systems influence the stereochemical outcomes in the synthesis of this compound?
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, favoring syn-addition pathways. Non-polar solvents (toluene) may promote racemization .
- Chiral Catalysts : Use of enantiopure ligands (e.g., BINAP) with palladium catalysts can induce asymmetric induction, achieving >90% enantiomeric excess (ee) .
- Kinetic Control : Lower temperatures (0–25°C) reduce thermodynamic equilibration, preserving stereochemical integrity .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products or metabolites skewing bioactivity results .
- Dose-Response Validation : Use Hill equation modeling to confirm EC₅₀/IC₅₀ consistency across studies .
Q. How can thermodynamic models predict the solubility and stability of this compound in various solvent systems?
- Local Composition Models : Apply Wilson or NRTL equations to estimate activity coefficients in binary solvent mixtures (e.g., water/ethanol) .
- Hansen Solubility Parameters : Calculate δₚ (polar), δₕ (hydrogen bonding), and δₜ (total) to identify optimal solvents (e.g., δₜ ~ 21 MPa¹/² for DMSO) .
- Accelerated Stability Testing : Use Arrhenius plots (40–60°C) to extrapolate degradation kinetics and shelf-life under ambient conditions .
Q. What mechanistic insights explain the interaction of this compound with biological receptors?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to G protein-coupled receptors (GPCRs) via hydrogen bonding with pyridine N and hydroxyl O .
- SAR Analysis : Modify the methyl or pyridyl groups to probe steric/electronic effects on receptor activation .
- In Vitro Validation : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify Ki values for competitive binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
